molecular formula C16H19N3O3S B15221844 (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B15221844
M. Wt: 333.4 g/mol
InChI Key: GXSFVVJDQVMLHM-OLZOCXBDSA-N
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Description

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and multiple hydroxyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxyl groups.
  • Coupling of the thiazole ring with the benzyl group.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in treating diseases due to its biological activity.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxy-N-(2-hydroxybenzyl)pyrrolidine-2-carboxamide: Lacks the thiazole ring.

    (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide: Lacks one hydroxyl group.

Uniqueness

  • The presence of both hydroxyl groups and the thiazole ring in (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19N3O3S/c1-9-15(23-8-19-9)10-2-3-11(14(21)4-10)6-18-16(22)13-5-12(20)7-17-13/h2-4,8,12-13,17,20-21H,5-7H2,1H3,(H,18,22)/t12-,13+/m1/s1

InChI Key

GXSFVVJDQVMLHM-OLZOCXBDSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3)O)O

Origin of Product

United States

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